molecular formula C7H5ClLiNO3 B6205017 lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate CAS No. 2694727-69-8

lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate

Cat. No. B6205017
M. Wt: 193.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate, also known as lithium pyridinium acetate, is an organic compound composed of a lithium cation and a pyridinium acetate anion. It is a white crystalline solid, with a melting point of about 160 °C. It is soluble in water and alcohols. This compound has a wide range of applications in the scientific and industrial fields, including its use in organic synthesis, as a catalyst, and in the production of pharmaceuticals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate involves the reaction of 2-chloroacetic acid with 3-chloropyridine, followed by the addition of lithium hydroxide to form the final product.

Starting Materials
2-chloroacetic acid, 3-chloropyridine, lithium hydroxide

Reaction
Step 1: 2-chloroacetic acid is reacted with 3-chloropyridine in the presence of a base such as sodium hydroxide to form 2-[(3-chloropyridin-4-yl)oxy]acetic acid., Step 2: Lithium hydroxide is added to the reaction mixture to form lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate., Step 3: The product is isolated and purified using standard techniques such as filtration and recrystallization.

Mechanism Of Action

The mechanism of action of lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate pyridinium acetate is not fully understood. It is believed that the lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate cation binds to the anion of the pyridinium acetate, forming a complex that can interact with other molecules. This allows the compound to act as a catalyst or a reagent in various reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate pyridinium acetate are not fully understood. However, it is known to have an inhibitory effect on certain enzymes, such as the enzyme acetylcholinesterase. It is also known to have an inhibitory effect on certain neurotransmitters, such as serotonin and norepinephrine.

Advantages And Limitations For Lab Experiments

The advantages of using lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate pyridinium acetate in lab experiments include its low cost, its low toxicity, and its ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate pyridinium acetate. These include its use as a catalyst in organic synthesis, its use in the production of pharmaceuticals, and its use in the study of biochemical and physiological effects. Additionally, further research could be done to explore the potential of this compound as a drug or therapy for certain diseases or conditions. Finally, further research could be done to explore the potential of this compound in the development of new materials or technologies.

Scientific Research Applications

Lithium pyridinium acetate is widely used in scientific research. It is used as a catalyst in organic synthesis, in the production of pharmaceuticals, and in the study of biochemical and physiological effects. It is also used as a reagent in the synthesis of other compounds.

properties

CAS RN

2694727-69-8

Product Name

lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate

Molecular Formula

C7H5ClLiNO3

Molecular Weight

193.5

Purity

95

Origin of Product

United States

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